molecular formula C8H13N3O2 B2747084 3-(1,5-dimethyl-1H-pyrazol-4-yl)alanine CAS No. 1104624-61-4

3-(1,5-dimethyl-1H-pyrazol-4-yl)alanine

Cat. No.: B2747084
CAS No.: 1104624-61-4
M. Wt: 183.211
InChI Key: VDWHFPVATVWMDR-UHFFFAOYSA-N
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Description

3-(1,5-Dimethyl-1H-pyrazol-4-yl)alanine is a compound with the molecular formula C8H13N3O2 It is a derivative of alanine, featuring a pyrazole ring substituted at the 4-position with a 1,5-dimethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,5-dimethyl-1H-pyrazol-4-yl)alanine typically involves the cyclization of appropriate precursors. One common method is the cyclocondensation of hydrazine with a carbonyl compound, followed by subsequent functionalization to introduce the alanine moiety . The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, including the use of transition-metal catalysts and photoredox reactions . These methods are optimized for large-scale production, ensuring cost-effectiveness and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(1,5-Dimethyl-1H-pyrazol-4-yl)alanine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, and organic solvents. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired products.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1,5-Dimethyl-1H-pyrazol-4-yl)alanine is unique due to its combination of the pyrazole ring and alanine moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

2-amino-3-(1,5-dimethylpyrazol-4-yl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O2/c1-5-6(4-10-11(5)2)3-7(9)8(12)13/h4,7H,3,9H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDWHFPVATVWMDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C)CC(C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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